Methyl 5-oxobicyclo[2.2.2]octane-2-carboxylate
Overview
Description
Methyl 5-oxobicyclo[2.2.2]octane-2-carboxylate is an organic compound with the molecular formula C10H14O3 and a molecular weight of 182.22 g/mol . This compound is part of the bicyclo[2.2.2]octane family, which is known for its unique bicyclic structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing Methyl 5-oxobicyclo[2.2.2]octane-2-carboxylate involves the reaction of endocarbomethoxy-2-bicyclo[2.2.2]octanone-5 with trimethylsilyl trifluoromethanesulfonate in dichloromethane at -78°C . The reaction mixture is then treated with triethylsilane and allowed to warm to room temperature overnight. The product is purified by column chromatography on silica gel using an ethyl acetate gradient in dichloromethane .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the compound is typically produced in research laboratories for specific applications, and large-scale production would likely follow similar synthetic routes with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-oxobicyclo[2.2.2]octane-2-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or alkanes. Substitution reactions typically result in the formation of new carbon-nitrogen or carbon-oxygen bonds .
Scientific Research Applications
Methyl 5-oxobicyclo[2.2.2]octane-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a scaffold for drug development.
Mechanism of Action
The mechanism of action of Methyl 5-oxobicyclo[2.2.2]octane-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, potentially inhibiting or modulating their activity . The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
- Methyl 1,3-dimethyl-5-oxobicyclo[2.2.2]octane-2-carboxylate
- Bicyclo[2.2.2]octane-1-carboxylates
- 8-azabicyclo[3.2.1]octane derivatives
Uniqueness
Methyl 5-oxobicyclo[2.2.2]octane-2-carboxylate is unique due to its specific bicyclic structure and the presence of both a ketone and an ester functional group. This combination of features allows it to participate in a wide range of chemical reactions and makes it a versatile building block in organic synthesis .
Properties
IUPAC Name |
methyl 5-oxobicyclo[2.2.2]octane-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O3/c1-13-10(12)8-4-7-3-2-6(8)5-9(7)11/h6-8H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOPKSKFPVYAYCF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC2CCC1CC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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